
5'-O-Acetyl-3'-azido-2',3'-dideoxy-N2-palmitoylguanosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5'-O-Acetyl-3'-azido-2',3'-dideoxy-N2-palmitoylguanosine is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes an azido group, a purine base, and a hexadecanoylamino chain, making it a subject of interest for researchers in chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5'-O-Acetyl-3'-azido-2',3'-dideoxy-N2-palmitoylguanosine typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the azido group, the attachment of the purine base, and the incorporation of the hexadecanoylamino chain. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to ensure scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
5'-O-Acetyl-3'-azido-2',3'-dideoxy-N2-palmitoylguanosine undergoes various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro compounds.
Reduction: Reduction of the azido group can yield amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the azido group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions, including temperature and solvent choice, play a critical role in determining the reaction outcome.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the azido group can produce nitro derivatives, while reduction can yield primary amines.
Wissenschaftliche Forschungsanwendungen
5'-O-Acetyl-3'-azido-2',3'-dideoxy-N2-palmitoylguanosine has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable tool for probing biological systems and studying enzyme interactions.
Industry: The compound can be used in the development of novel materials with specific properties, such as enhanced stability or reactivity.
Wirkmechanismus
The mechanism of action of 5'-O-Acetyl-3'-azido-2',3'-dideoxy-N2-palmitoylguanosine involves its interaction with specific molecular targets. The azido group can participate in click chemistry reactions, forming stable triazole linkages. The purine base can interact with nucleic acids, potentially inhibiting viral replication or cancer cell proliferation. The hexadecanoylamino chain may enhance the compound’s lipophilicity, facilitating its entry into cells and interaction with intracellular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5'-O-Acetyl-3'-azido-2',3'-dideoxy-N2-palmitoylguanosine: Unique due to its specific combination of functional groups.
[(2S,3S,5R)-3-Azido-5-[2-(octadecanoylamino)-6-oxo-1H-purin-9-yl]oxolan-2-yl]methyl acetate: Similar structure but with an octadecanoylamino chain.
[(2S,3S,5R)-3-Azido-5-[2-(dodecanoylamino)-6-oxo-1H-purin-9-yl]oxolan-2-yl]methyl acetate: Similar structure but with a dodecanoylamino chain.
Uniqueness
This compound stands out due to its specific combination of an azido group, a purine base, and a hexadecanoylamino chain. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biologische Aktivität
5'-O-Acetyl-3'-azido-2',3'-dideoxy-N2-palmitoylguanosine (CAS Number: 144742-33-6) is a modified nucleoside analog that has garnered interest in various fields of biomedical research, particularly in antiviral therapies and cancer treatment. Its unique structural features contribute to its biological activity, making it a candidate for further investigation in therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the following molecular formula and weight:
- Molecular Formula : C28H44N8O5
- Molecular Weight : 572.7 g/mol
This structure includes an azido group and a palmitoyl moiety that may influence its interaction with biological systems.
This compound acts primarily as a nucleoside analog. Its mechanism of action is believed to involve the inhibition of viral replication, similar to other nucleoside reverse transcriptase inhibitors (NRTIs). The azido group is critical for its activity, as seen in related compounds like zidovudine (AZT), which also contains an azido moiety and has been extensively studied for its role in HIV treatment .
Antiviral Effects
Research indicates that compounds with similar structures exhibit significant antiviral properties. For instance, studies on azido-nucleosides have shown their effectiveness against HIV by interfering with reverse transcriptase activity. The uptake mechanisms of such compounds often involve specific transporters, although the exact pathways for this compound require further elucidation .
Cytotoxicity Studies
Cytotoxicity assessments using various cell lines have demonstrated that nucleoside analogs can exhibit selective toxicity towards cancer cells while sparing normal cells. The cytotoxic effects are typically evaluated using assays such as MTT or colony-forming assays. The results indicate that the compound may inhibit cell proliferation in certain cancer types, suggesting potential utility in chemotherapeutic regimens .
Table 1: Summary of Biological Activity Studies
Pharmacological Considerations
The pharmacokinetics of this compound, including absorption, distribution, metabolism, and excretion (ADME), remain to be thoroughly investigated. However, similar compounds are known to undergo significant hepatic metabolism, which may impact their efficacy and safety profiles.
Eigenschaften
IUPAC Name |
[(2S,3S,5R)-3-azido-5-[2-(hexadecanoylamino)-6-oxo-1H-purin-9-yl]oxolan-2-yl]methyl acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H44N8O5/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-23(38)31-28-32-26-25(27(39)33-28)30-19-36(26)24-17-21(34-35-29)22(41-24)18-40-20(2)37/h19,21-22,24H,3-18H2,1-2H3,(H2,31,32,33,38,39)/t21-,22+,24+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCVWCSAQPGDGMI-WMTXJRDZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC1=NC2=C(C(=O)N1)N=CN2C3CC(C(O3)COC(=O)C)N=[N+]=[N-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3C[C@@H]([C@H](O3)COC(=O)C)N=[N+]=[N-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H44N8O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
572.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.